molecular formula C4H7ClN4O B1668762 2,4-Diaminopyrimidin-5-ol CAS No. 70035-83-5

2,4-Diaminopyrimidin-5-ol

Cat. No. B1668762
CAS RN: 70035-83-5
M. Wt: 126.12 g/mol
InChI Key: GJKNGZHORWERTN-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .

Scientific Research Applications

Enzyme Inhibition

2,4-Diaminopyrimidines, such as those derived from 2,4-Diaminopyrimidin-5-ol, have been studied as inhibitors for enzymes like dihydrofolate reductase (DHFR). For instance, novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues showed high activity against enzymes from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, indicating their potential as DHFR inhibitors (Wyss et al., 2003). Additionally, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited marked inhibitory activity against retrovirus replication in cell culture, suggesting their utility in antiretroviral therapies (Hocková et al., 2003).

Sensor Development

Pyrimidine derivatives, including those based on 2,4-Diaminopyrimidin-5-ol, have been utilized in developing selective sensors. For example, pyrimidine-based receptors exhibited complexation with Ni(II), leading to fluorescence quenching, demonstrating their use as sensors with high sensitivity and selectivity (Gupta et al., 2016).

Antitumor Applications

Certain 2,4-diaminopyrimidines have shown potential as antitumor agents. For instance, 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential DHFR inhibitors and antitumor agents, indicating their role in cancer treatment (Gangjee et al., 2007). Similarly, N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid showed significant inhibitory potency against recombinant human DHFR and tumor cells in culture (Gangjee et al., 2000).

Molecular Docking and Computational Studies

2,4-Diaminopyrimidines have been the subject of in-silico studies, such as molecular docking, to understand their interactions with enzymes and receptors. This provides insights into their potential applications in drug design and development (Munde et al., 2022).

Synthesis and Structure Analysis

Research into the synthesis and structure of 2,4-diaminopyrimidine derivatives has been extensive, contributing to the understanding of their chemical properties and potential applications. For example, studies involving the synthesis and characterization of these compounds have provided valuable insights into their electronic behavior and interaction potentials (Khalid et al., 2021).

Safety And Hazards

The safety information for 2,4-Diaminopyrimidin-5-ol indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2,4-Diaminopyrimidin-5-ol research involve its use in the development of new anti-tuberculosis drugs . The synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization .

properties

IUPAC Name

2,4-diaminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGHJCYLMLPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520111
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopyrimidin-5-ol

CAS RN

70035-83-5
Record name 2,4-Diaminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 23.0 grams (0.235 mole) of concentrated sulfuric acid and about 18 mL of water was heated to reflux, and 48.5 grams (0.235 mole) of 2,4-diamino-5-pyrimidinyl hydrogen sulfate was added in one portion. Upon completion of addition, the reaction mixture was heated at reflux for ten minutes and then was immediately cooled in an ice-water bath. The resultant solid was collected by filtration, and the filter cake was washed with 100 mL of cold water. The solid was dried, yielding 34.0 grams of 2,4-diamino-5-hydroxypyrimidine hydrosulfate salt, mp 290° C., dec. The NMR spectrum was consistent with the proposed structure.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

W3, W8, and W10 were further subcloned into a modified pGEX4T-1 plasmid (Pharmacia Biotech, Uppsala, Sweden) (where a NdeI cloning site was inserted between the BamHI and EcoRI sites) as NdeI-NotI fragments to generate glutathione S-transferase (GST) tagged fusion proteins. A similar strategy was used to generate fusion proteins without the (Gly4Ser)31inker (i.e., W4 (p27-p16), W7 (p2712-178-p16 fusion CDKi W9 (p2725-93-p16)). The nucleic acid and amino acid sequences of the p2725-93-p16 fusion CDKi, W9, without the HA tag and six histidine residues are provided in SEQ ID NO: 23 and SEQ ID NO: 24, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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